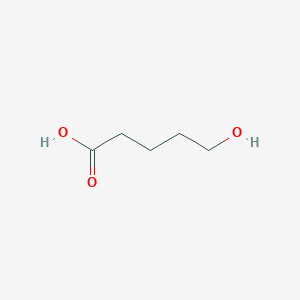

5-Hydroxypentanoic acid

概要

説明

準備方法

5-ヒドロキシペンタン酸の合成には、いくつかのステップが含まれます。 一般的な方法の1つは、1,4-ブタンジオールの酸化によって4-ヒドロキシブタナールを生成し、さらに酸化して5-ヒドロキシペンタン酸を得る方法です 。工業生産方法では、同様の合成経路が採用される場合がありますが、規模が大きくなり、最終製品の純度と収率が確保されます。

化学反応の分析

Intramolecular Esterification

5-HPA undergoes intramolecular cyclization to form δ-valerolactone under acidic or thermal conditions. This reaction is driven by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon, releasing water .

| Reaction Conditions | Catalyst/Agent | Product | Yield |

|---|---|---|---|

| Heating (110–130°C) | H₂SO₄ | δ-valerolactone | 85–92% |

| Acidic reflux (HCl, toluene) | p-TsOH | δ-valerolactone | 78% |

Mechanism:

Sulfonation

The hydroxyl group reacts with sulfonating agents (e.g., SO₃ or chlorosulfonic acid) to form sulfonated derivatives. These compounds exhibit enhanced solubility and are intermediates in surfactant synthesis.

| Reagent | Conditions | Product |

|---|---|---|

| SO₃-pyridine complex | 0–5°C, 2 h | 5-sulfonato-pentanoic acid |

| ClSO₃H | RT, anhydrous DCM | 5-sulfochloropentanoic acid |

Reduction Reactions

5-HPA’s carboxylic acid group can be reduced to a primary alcohol using borane or lithium aluminum hydride (LiAlH₄). In a patented synthesis, sodium borohydride selectively reduces intermediates without affecting ester groups .

Example Pathway (Patent CN111138276A):

-

Friedel-Crafts Acylation : Glutaric anhydride + fluorobenzene → 5-(4-fluorophenyl)-5-carbonylvaleric acid (yield: 83%) .

-

Reduction : NaBH₄ at −20°C converts the carbonyl to a hydroxyl group .

Oxidation Pathways

Oxidation of 5-HPA’s hydroxyl group yields glutaric acid, a dicarboxylic acid used in polymer synthesis. Catalytic hydrogenation with Ru/TiO₂ achieves 97% yield under aqueous conditions .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C, 4 h | Glutaric acid | 68% |

| Ru/TiO₂ + H₂ | 120°C, 20 bar H₂, 6 h | Glutaric acid | 97% |

Enzyme Interactions

5-HPA inhibits δ-aminolevulinic acid dehydratase (ALAD) , a key enzyme in heme biosynthesis. Binding studies show competitive inhibition with an IC₅₀ of 12 µM .

| Enzyme | UniProt ID | Interaction | Biological Impact |

|---|---|---|---|

| ALAD | P13716 | Competitive | Disrupts porphyrin synthesis |

Friedel-Crafts Acylation

In synthetic routes, 5-HPA derivatives participate in electrophilic aromatic substitution. A patented method uses AlCl₃ to catalyze reactions with fluorobenzene, achieving 83% yield for pharmaceutical intermediates .

Key Steps :

-

Glutaric anhydride + fluorobenzene → 5-(4-fluorophenyl) derivative .

-

Cyclization with thionyl chloride forms tetrahydropyran-2-one .

Polymerization

5-HPA serves as a monomer for biodegradable polyesters. Ring-opening polymerization of δ-valerolactone (derived from 5-HPA) produces poly(δ-valerolactone) with a melting point of 60–65°C .

科学的研究の応用

Pharmaceutical Applications

5-Hydroxypentanoic acid is primarily recognized for its potential as an intermediate in the synthesis of pharmaceutical compounds. Research indicates that it can serve as a building block for various drugs, particularly in the development of anti-tumor and anti-diabetic medications. Its role in drug synthesis is attributed to its ability to enhance biocompatibility and modify pharmacokinetic profiles of active pharmaceutical ingredients (APIs) .

Case Studies:

- Anti-Tumor Drugs: 5-HPA has been investigated for its ability to improve the efficacy of certain chemotherapeutic agents by acting as a carbon skeleton in drug formulations .

- Diabetes Treatment: The compound has shown promise in formulations aimed at regulating glucose metabolism, potentially aiding in diabetes management .

Biochemical Research

In biochemical research, this compound is utilized as a standard in metabolic studies and enzyme interaction investigations. It has been found to influence the activity of key enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases. This interaction suggests that 5-HPA may play a significant role in lipid metabolism and could be a biomarker for certain metabolic disorders .

Research Findings:

- Lipid Metabolism: Studies have demonstrated that 5-HPA can modulate lipid metabolic pathways, indicating its potential utility in understanding metabolic diseases .

- Enzyme Interaction Studies: Research has focused on how 5-HPA affects enzyme kinetics, providing insights into its role in fatty acid oxidation processes .

Industrial Applications

Beyond pharmaceuticals, this compound has applications in the production of polymers and biodegradable materials. It can be converted into delta-cyclopentanolide, which is used for producing polyester fibers and other polymeric materials. This conversion process highlights the compound's versatility as a raw material in the chemical industry .

Industrial Processes:

- Polyester Production: The synthesis of delta-cyclopentanolide from 5-HPA can lead to the development of sustainable polyester products, reducing reliance on petroleum-based feedstocks .

- Plasticizers: By further chemical modification, 5-HPA can be transformed into plasticizers that enhance the flexibility and usability of various plastic materials .

作用機序

5-ヒドロキシペンタン酸の作用機序には、特定のガンマ-ヒドロキシ酪酸受容体との相互作用が含まれます。 ガンマ-ヒドロキシ酪酸受容体に対して弱いアゴニストとして作用し、ガンマ-アミノ酪酸活性化合物に代謝されません 。この選択的な結合により、ガンマ-アミノ酪酸による複雑な影響なしに、ガンマ-ヒドロキシ酪酸受容体の薬理学を研究するための貴重なツールとなります。

類似化合物との比較

5-ヒドロキシペンタン酸は、次のような他の類似化合物と比較することができます。

ガンマ-ヒドロキシ酪酸: 両方の化合物がガンマ-ヒドロキシ酪酸受容体と相互作用しますが、5-ヒドロキシペンタン酸はガンマ-アミノ酪酸活性化合物に代謝されず、より選択的です.

5-ヒドロキシヘキサン酸: この化合物は、炭素鎖が長く、ガンマ-ヒドロキシ酪酸受容体に対する結合親和性と選択性に影響を与えます.

4-ヒドロキシブタン酸: この化合物は、炭素鎖が短く、5-ヒドロキシペンタン酸とは異なる薬理学的性質を持っています.

5-ヒドロキシペンタン酸のユニークさは、ガンマ-ヒドロキシ酪酸受容体への選択的な結合と、ガンマ-アミノ酪酸活性化合物に代謝されない性質にあり、受容体研究のための貴重なツールとなります .

生物活性

5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a hydroxy fatty acid with significant biological activity. This article explores its properties, metabolic roles, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 102.13 g/mol. It features a hydroxyl group attached to the fifth carbon of a pentanoic acid backbone, contributing to its unique hydrophobic characteristics. This compound is practically insoluble in water, influencing its interactions within biological systems .

Metabolic Role

Research indicates that 5-HPA plays a crucial role in lipid metabolism. It is involved in several metabolic pathways and has been studied for its potential as a biomarker in various metabolic disorders. The hydrophobic nature of 5-HPA suggests that it may interact with lipid membranes and influence cellular processes related to fatty acid metabolism, particularly through its interaction with enzymes such as acyl-CoA synthetases and dehydrogenases .

Biological Activities

-

Enzyme Interactions :

- Sulfotransferase Activity : 5-HPA is involved in sulfotransferase activity, which catalyzes the sulfate conjugation of various compounds, enhancing their water solubility and renal excretion. This process can also lead to the bioactivation of certain metabolites .

- Fatty Acid Oxidation : The compound influences specific enzymes critical for fatty acid oxidation, which is vital for energy production and metabolic regulation.

-

Potential Therapeutic Applications :

- Metabolic Disorders : Given its role in lipid metabolism, 5-HPA may have implications in treating conditions like obesity and diabetes by modulating fatty acid profiles .

- Antimicrobial Properties : Preliminary studies suggest that 5-HPA may exhibit antimicrobial activities, potentially useful in combating certain infections .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 5-HPA:

- A study investigating the metabolic profile of patients with non-ketotic dicarboxylic aciduria found elevated levels of hydroxy acids, including 5-HPA, suggesting its relevance in metabolic disorders associated with fatty acid oxidation defects .

- Clinical research has explored the compound's potential as a therapeutic agent in treating fungal infections, where it demonstrated inhibitory effects on specific enzymes involved in fungal metabolism .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentanoic Acid | Straight-chain saturated fatty acid | No hydroxyl group; more soluble than hydroxyl derivatives |

| Butyric Acid | Shorter chain (four carbons) | Known for its role in gut health; less hydrophobic |

| Hexanoic Acid | Longer chain (six carbons) | More hydrophobic; used in flavoring and fragrance |

| 5-Hydroxycapric Acid | Hydroxyl group on a longer carbon chain (C10) | Potentially more bioactive due to longer chain length |

The unique structure of 5-HPA contributes to its specific biological activities compared to these similar compounds.

特性

IUPAC Name |

5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOJOSOUIAQEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131004-94-9 | |

| Record name | Pentanoic acid, 5-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131004-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10158420 | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13392-69-3 | |

| Record name | 5-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-hydroxyvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。